molecular formula C10H13BrN2O4 B039242 2-Bromoporphobilinogen CAS No. 115828-91-6

2-Bromoporphobilinogen

Cat. No.: B039242
CAS No.: 115828-91-6
M. Wt: 305.12 g/mol
InChI Key: KBACDURQNLFTOL-UHFFFAOYSA-N
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Description

2-Bromopropane (C₃H₇Br) is a halogenated alkane widely used in industrial applications, including synthetic organic chemistry and solvent formulations. Its structure consists of a propane backbone with a bromine atom substituted at the second carbon. This compound is volatile, flammable, and exhibits moderate reactivity due to the polar C–Br bond. Key hazards include neurotoxicity, reproductive toxicity, and flammability, necessitating stringent handling protocols .

Properties

CAS No.

115828-91-6

Molecular Formula

C10H13BrN2O4

Molecular Weight

305.12 g/mol

IUPAC Name

3-[5-(aminomethyl)-2-bromo-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid

InChI

InChI=1S/C10H13BrN2O4/c11-10-5(1-2-8(14)15)6(3-9(16)17)7(4-12)13-10/h13H,1-4,12H2,(H,14,15)(H,16,17)

InChI Key

KBACDURQNLFTOL-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br

Canonical SMILES

C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br

Other CAS No.

115828-91-6

Synonyms

2-bromoporphobilinogen
alpha-bromoporphobilinogen

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-bromopropane with structurally analogous brominated alkanes, 1-bromopropane and 2-bromobutane , focusing on chemical properties, hazards, and industrial relevance.

Table 1: Comparative Analysis of Brominated Alkanes

Property 2-Bromopropane 1-Bromopropane 2-Bromobutane
Molecular Formula C₃H₇Br C₃H₇Br C₄H₉Br
Structure Br on C2 of propane Br on C1 of propane Br on C2 of butane
Reactivity Reacts with oxidizers, bases, and azides (explosive byproducts) Less reactive at C1; slower nucleophilic substitution Similar to 2-bromopropane but higher steric hindrance
Toxicity Neurotoxic, reproductive toxin Neurotoxic, potential carcinogen Limited toxicity data; irritant
Industrial Use Solvent, intermediate in organic synthesis Alternative to ozone-depleting solvents Solvent, pharmaceutical intermediate
Storage Requirements Avoid oxidizers, bases, and azides Stable under inert conditions Similar to 2-bromopropane

Key Research Findings

Reactivity Differences: The position of bromine (C1 vs. C2) significantly impacts reactivity. 2-Bromopropane undergoes nucleophilic substitution faster than 1-bromopropane due to steric effects, while 2-bromobutane’s larger alkyl group further slows reactions .

Toxicity Profiles :

  • Both 2-bromopropane and 1-bromopropane exhibit neurotoxicity, but 2-bromopropane has been linked to reproductive harm in occupational studies .
  • 2-Bromobutane lacks comprehensive toxicological data, though acute exposure risks include respiratory irritation .

Justification of Comparisons

The selection of 1-bromopropane and 2-bromobutane as comparators is justified by:

  • Structural similarity : All three are brominated alkanes with varying chain lengths/substitution patterns.
  • Functional overlap : Shared roles as solvents and intermediates in organic synthesis .

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